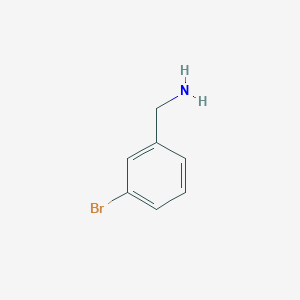

3-Bromobenzylamine

Beschreibung

The exact mass of the compound 3-Bromobenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-bromophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYJXERPRICYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145457 | |

| Record name | Benzenemethanamine, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10269-01-9 | |

| Record name | Benzenemethanamine, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010269019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromobenzylamine: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and detailed experimental protocols for 3-Bromobenzylamine. This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.

Core Chemical and Physical Properties

3-Bromobenzylamine is a substituted benzylamine that is a clear, colorless to light yellow liquid at room temperature. It is characterized by its amine functionality and the presence of a bromine atom on the phenyl ring, making it a versatile building block for a variety of chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 3-Bromobenzylamine.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2] |

| Density | 1.48 g/mL | |

| Boiling Point | 245 °C (lit.) | [2] |

| Flash Point | 104.3 °C | |

| Water Solubility | Slightly soluble | [2] |

| pKa | 8.77 ± 0.10 (Predicted) | [2] |

| Vapor Pressure | 0.0303 mmHg at 25°C | |

| Refractive Index | 1.584-1.586 | [2] |

Chemical Structure and Identifiers

The structural identity of 3-Bromobenzylamine is well-defined by various chemical nomenclature and notation systems.

Structural Diagram

Caption: 2D Chemical Structure of 3-Bromobenzylamine

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (3-bromophenyl)methanamine | [1][3] |

| CAS Number | 10269-01-9 | [1][2] |

| SMILES | C1=CC(=CC(=C1)Br)CN | [1][3] |

| InChI | InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | [1][2][3] |

| InChIKey | SUYJXERPRICYRX-UHFFFAOYSA-N | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 3-Bromobenzylamine are crucial for its effective use in research and development.

Synthesis: Reductive Amination of 3-Bromobenzaldehyde

This protocol describes the synthesis of 3-Bromobenzylamine from 3-bromobenzaldehyde via reductive amination.

Materials:

-

3-Bromobenzaldehyde

-

Methanol

-

Ammonium hydroxide (25% solution)

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

500 mL hydrogenation reactor

Procedure:

-

In a 500 mL hydrogenation reactor, add 200 mL of methanol.

-

Add 49.5 g (0.268 mol) of 3-bromobenzaldehyde to the reactor.

-

Carefully add 5.0 g of water-wet Raney Nickel catalyst.

-

Add 27.34 g of 25% ammonium hydroxide solution (0.402 mol).

-

Seal the reactor and purge with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to 2 atm.

-

Maintain the reaction temperature at 30°C and stir for 4 hours.

-

After the reaction is complete, carefully vent the reactor and filter the solution to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-Bromobenzylamine.

Purification: Vacuum Distillation

Crude 3-Bromobenzylamine can be purified by vacuum distillation to remove non-volatile impurities and unreacted starting materials.

Apparatus:

-

Round-bottom flask

-

Short path distillation head with a condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Place the crude 3-Bromobenzylamine in a round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Begin to evacuate the system using a vacuum pump.

-

Once a stable vacuum is achieved, begin to heat the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of 3-Bromobenzylamine is high at atmospheric pressure (245 °C), so a high vacuum is recommended to lower the boiling point and prevent decomposition.[2][4][5]

-

Discard any initial forerun and stop the distillation before all the material has evaporated to avoid concentrating non-volatile, potentially unstable residues.

Analytical Methods for Purity Assessment

The purity of 3-Bromobenzylamine can be determined using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities. A typical method would involve a capillary column (e.g., HP-5MS) with a temperature gradient and electron ionization mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a UV detector is a common setup.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify impurities by comparing the spectra to a reference standard.

-

Nonaqueous Titration: To determine the purity based on the basicity of the amine group.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and purification workflow and the logical structure of this technical guide.

References

CAS number 10269-01-9 physical constants

An In-depth Technical Guide on the Physical Constants of 3-Bromobenzylamine (CAS Number: 10269-01-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants of 3-Bromobenzylamine (CAS No. 10269-01-9). The information is compiled from various chemical databases and suppliers to ensure accuracy and relevance for research and development applications. This document presents quantitative data in a structured format, details standard experimental methodologies for determining these physical constants, and includes a visualization of a common synthesis workflow.

3-Bromobenzylamine, with the molecular formula C₇H₈BrN, is a clear, colorless to yellow liquid at room temperature.[1][2] It is recognized as an important intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[2]

Quantitative Data Summary

The physical constants of 3-Bromobenzylamine are summarized in the table below for easy reference and comparison.

| Physical Constant | Value | Source(s) |

| Molecular Weight | 186.05 g/mol | [2][3] |

| Boiling Point | 245 °C (lit.) | [1][2][4] |

| Density | 1.48 g/mL | [1][2][4] |

| Refractive Index | 1.584 - 1.586 | [1][4] |

| Water Solubility | Slightly soluble | [1][2][4] |

| pKa | 8.77 ± 0.10 (Predicted) | [1] |

| Vapor Pressure | 2 mmHg (at 0 °C) | [5] |

| Form | Liquid | [1] |

| Color | Clear colorless to yellow | [1] |

Experimental Protocols for Determination of Physical Constants

Determination of Boiling Point (Capillary Method using Thiele Tube)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample of liquid is the capillary method using a Thiele tube.

Materials:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube containing heating oil, making sure the oil level is above the sample.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the liquid will start to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

At this point, the heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[6][7][8]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance. For liquids, this can be determined with high precision using a pycnometer or more simply with a graduated cylinder and a balance.

Materials:

-

Graduated cylinder (e.g., 10 mL)

-

Analytical balance

-

The liquid sample (3-Bromobenzylamine)

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the liquid by the measured volume.

Determination of Water Solubility (Qualitative Method)

A qualitative assessment of solubility can be performed to determine if a substance is soluble, slightly soluble, or insoluble in a given solvent.

Materials:

-

Test tubes

-

The liquid sample (3-Bromobenzylamine)

-

Distilled water

-

Vortex mixer or stirring rod

Procedure:

-

Approximately 1 mL of distilled water is placed in a clean test tube.

-

A few drops of 3-Bromobenzylamine are added to the test tube.

-

The mixture is agitated using a vortex mixer or by stirring vigorously with a stirring rod for a set period.

-

The mixture is then allowed to stand and is observed for any signs of dissolution.

-

If a single, clear phase is formed, the substance is considered soluble. If the substance forms a cloudy suspension or separate layers, it is considered slightly soluble or insoluble. For 3-Bromobenzylamine, the formation of two distinct layers or a cloudy mixture would confirm its slight solubility in water.

Synthesis Workflow

3-Bromobenzylamine is a key intermediate in various chemical syntheses. One common method for its preparation is the reduction of 3-bromobenzonitrile. The following diagram illustrates this synthetic pathway.

Caption: A simplified workflow for the synthesis of 3-Bromobenzylamine.

Biological Activity and Signaling Pathways

While 3-Bromobenzylamine is primarily used as a chemical intermediate, some sources suggest it may possess biological activities. There are mentions of potential antimicrobial and anticancer properties. However, detailed studies elucidating specific mechanisms of action or signaling pathways involving 3-Bromobenzylamine are not well-documented in publicly available scientific literature. The observed biological effects are likely attributed to the reactivity of the benzylamine moiety and the influence of the bromine substituent, which can facilitate interactions with various biological macromolecules.[9] Further research is required to fully characterize its pharmacological profile.

Disclaimer: The information provided in this document is for research and informational purposes only. It is not intended to be a substitute for professional scientific or medical advice. Always consult with a qualified professional for any specific questions or concerns.

References

- 1. 3-Bromobenzylamine CAS#: 10269-01-9 [m.chemicalbook.com]

- 2. 3-Bromobenzylamine | 10269-01-9 [chemicalbook.com]

- 3. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-溴苄胺 盐酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-Bromobenzylamine | 10269-01-9 | Benchchem [benchchem.com]

Spectroscopic Profile of 3-Bromobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-bromobenzylamine, a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-bromobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| 3.84 | s | 2H | -CH₂- |

| 1.57 | s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 145.4 | Ar-C (quaternary) |

| 131.0 | Ar-CH |

| 130.1 | Ar-CH |

| 129.9 | Ar-CH |

| 125.9 | Ar-CH |

| 122.6 | Ar-C-Br |

| 46.1 | -CH₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3366 | Strong, Broad | N-H Stretch (Amine) |

| 3288 | Strong, Broad | N-H Stretch (Amine) |

| 3061 | Medium | Aromatic C-H Stretch |

| 1603, 1572, 1475 | Medium-Strong | Aromatic C=C Bending |

| 1429 | Medium | CH₂ Scissoring |

| 885, 781 | Strong | C-H Bending (out-of-plane) |

| 692 | Strong | C-Br Stretch |

Technique: Neat (thin film)

Mass Spectrometry (MS)

The mass spectrum of the isomeric p-bromobenzylamine provides a representative fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 185/187 | ~50 / ~50 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M - Br]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-bromobenzylamine (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 160 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat 3-bromobenzylamine is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is taken prior to the sample measurement and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of 3-bromobenzylamine in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. In the electron ionization source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 3-Bromobenzylamine.

Solubility profile of 3-Bromobenzylamine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromobenzylamine in a range of common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information, inferred solubility based on chemical properties, and detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to 3-Bromobenzylamine

3-Bromobenzylamine is a substituted aromatic amine with the chemical formula C₇H₈BrN. Its structure, featuring a polar amine group and a larger, less polar bromobenzyl group, dictates its solubility behavior. Understanding its solubility is critical for its application in organic synthesis, pharmaceutical research, and materials science, as it informs solvent selection for reactions, purification processes like recrystallization, and formulation development.

Qualitative Solubility Profile

Based on available data and chemical principles, the solubility of 3-Bromobenzylamine in common laboratory solvents can be summarized as follows. This information is primarily qualitative and serves as a practical guide for solvent screening.

| Solvent Class | Solvent | Qualitative Solubility | Rationale & References |

| Polar Protic | Water | Slightly Soluble | Multiple sources explicitly state that 3-Bromobenzylamine is "slightly soluble in water"[1][2][3]. The polar amine group allows for some interaction with water, but the larger hydrophobic bromophenyl group limits its solubility. |

| Methanol | Soluble | A laboratory synthesis procedure describes the recrystallization of a product from a methanol/ether mixture, which implies that 3-Bromobenzylamine is soluble in methanol[1]. As a polar protic solvent, methanol can solvate the amine group effectively. | |

| Ethanol | Likely Soluble | By analogy to methanol, ethanol is also expected to be a good solvent for 3-Bromobenzylamine. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Polar aprotic solvents are generally effective at dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving many organic molecules. | |

| Acetonitrile | Likely Soluble | Acetonitrile is a common solvent for organic reactions and is expected to dissolve 3-Bromobenzylamine. | |

| Acetone | Likely Soluble | Acetone is a versatile solvent that should be capable of dissolving 3-Bromobenzylamine. | |

| Nonpolar & Weakly Polar | Dichloromethane (DCM) | Likely Soluble | A related compound, (3-Bromobenzyl)Methylamine, is reported to be soluble in dichloromethane[4]. Given the structural similarity, 3-Bromobenzylamine is also expected to be soluble in DCM. |

| Chloroform | Likely Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic compounds, and a related compound is known to be soluble in it[4]. | |

| Diethyl Ether | Sparingly Soluble | The use of a methanol/ether mixture for recrystallization suggests that diethyl ether is a poorer solvent for 3-Bromobenzylamine compared to methanol, making it suitable as an anti-solvent in this context[1]. | |

| Toluene | Likely Soluble | The aromatic nature of toluene allows for favorable interactions with the bromobenzyl group of the molecule. | |

| Hexane | Likely Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amine group of 3-Bromobenzylamine, leading to poor solubility. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of 3-Bromobenzylamine in a specific solvent at a controlled temperature.

Materials:

-

3-Bromobenzylamine (solid or liquid)

-

Selected solvent of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-Bromobenzylamine to a vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the solute in the solution should not change over time.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 3-Bromobenzylamine.

-

Prepare a calibration curve using standard solutions of 3-Bromobenzylamine of known concentrations.

-

-

Calculation:

-

Calculate the concentration of 3-Bromobenzylamine in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to assessing the solubility of a compound like 3-Bromobenzylamine in the laboratory.

This guide provides a foundational understanding of the solubility of 3-Bromobenzylamine. For critical applications, it is strongly recommended that researchers determine the solubility experimentally using the protocols outlined herein.

References

The Dual Reactivity of the 3-Bromobenzyl Group: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The 3-bromobenzyl group is a versatile building block in modern organic synthesis, prized for its dual reactivity that allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of the reactivity and stability of the 3-bromobenzyl moiety, offering valuable data and detailed experimental protocols to aid in its effective utilization in research and development, particularly in the realms of pharmaceutical and materials science.

Core Reactivity Profile

The synthetic utility of the 3-bromobenzyl group stems from the differential reactivity of its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions. This dichotomy in reactivity allows for a stepwise approach to the construction of complex molecular architectures.[1]

Nucleophilic Substitution at the Benzylic Position

The benzylic carbon of the 3-bromobenzyl group is electrophilic and readily undergoes SN1 and SN2 reactions with a wide range of nucleophiles.[1] This allows for the facile introduction of diverse functional groups, including ethers, azides, cyanides, and thiols.

Table 1: Quantitative Yields for Nucleophilic Substitution Reactions with 3-Bromobenzyl Bromide and Analogs

| Nucleophile | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium azide (NaN₃) | Benzyl azide | DMSO | Ambient | Overnight | 73 |

| Potassium cyanide (KCN) | Benzyl cyanide | Ethanol/Water | Reflux | 4 | ~60 |

| Sodium methoxide (NaOMe) | Benzyl methyl ether | Methanol | Not specified | Not specified | High (qualitative) |

| Thiophenol | Benzyl phenyl sulfide | Not specified | Not specified | High (qualitative) |

Experimental Protocol: Synthesis of 3-Bromobenzyl Azide

This protocol is adapted from a general procedure for the synthesis of benzyl azides.

-

Materials: 3-Bromobenzyl bromide, Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO), Deionized water, Diethyl ether, Brine, Sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 3-bromobenzyl bromide (1.0 eq.) in DMSO in a round-bottom flask equipped with a magnetic stirrer.

-

Add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at ambient temperature overnight.

-

Slowly add water to the flask (Note: this may be an exothermic process).

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic layers and wash with brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide of the 3-bromobenzyl group provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern synthetic chemistry, allowing for the construction of biaryl systems and the introduction of acetylenic and vinylic moieties.

Table 2: Quantitative Yields for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromobenzyl Bromide and Analogs

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂/7a | Not specified | Not specified | Not specified | Good (qualitative)[2] |

| Suzuki-Miyaura | 3-Methoxybenzeneboronic acid | Pd(OAc)₂/L2 | Cs₂CO₃ | DMF | Microwave | 50[3] |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(NH₃)₄Cl₂ | K₂CO₃ | Water/Triton X-100 | 45 | ~99 (kinetics study)[4] |

| Heck | Styrene | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF/Water | 100 | Good (qualitative)[5] |

| Sonogashira | Phenylacetylene | Cu(I) complex | KOH | DMF | 135 | Good (qualitative)[6] |

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzyl Bromide with Phenylboronic Acid

This protocol is a general procedure that can be adapted for 3-bromobenzyl bromide.

-

Materials: 3-Bromobenzyl bromide, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), A suitable phosphine ligand (e.g., SPhos, XPhos), Cesium carbonate (Cs₂CO₃), 1,4-Dioxane, Water.

-

Procedure:

-

In a Schlenk flask, combine 3-bromobenzyl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Add cesium carbonate (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Synthesis of 3-Bromobenzyl Derivatives

The 3-bromobenzyl group is a key intermediate in the synthesis of a variety of more complex molecules.

Synthesis of 3-Bromobenzyl Bromide

A common method for the preparation of 3-bromobenzyl bromide is the radical bromination of 3-bromotoluene.

Experimental Protocol: Preparation of 3-Bromobenzyl Bromide [7]

-

Materials: 3-Bromotoluene, Bromine, Carbon tetrachloride (or a safer alternative), 500-watt photolamp.

-

Procedure:

-

Dissolve 3-bromotoluene (0.2 mole) in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to boiling.

-

While irradiating with a 500-watt photolamp, add elemental bromine (0.205 mole) dropwise. The rate of addition should be controlled to maintain a nearly colorless solution dripping from the condenser.

-

The reaction typically takes 30 minutes to 2 hours.

-

After the reaction is complete, cool the solution and wash it with ice-water, then with ice-cold aqueous sodium bicarbonate solution, and finally again with ice-water.

-

Dry the organic layer with magnesium sulfate and evaporate the solvent in vacuo.

-

The residue can be distilled in vacuo (b.p. 126°C/12mm) to yield 3-bromobenzyl bromide (75% yield).[7]

-

Stability Profile

The stability of the 3-bromobenzyl group is a critical consideration in its handling, storage, and application in multi-step syntheses.

Solvolysis

Benzyl halides can undergo solvolysis, and the rate is influenced by the solvent and the substituents on the aromatic ring. For instance, the solvolysis of benzyl chlorides has been studied in aqueous acetonitrile, with rates varying significantly depending on the electronic nature of the ring substituents.[8] While specific kinetic data for the solvolysis of 3-bromobenzyl bromide under various acidic and basic conditions are not extensively tabulated in readily available literature, it is expected to exhibit reactivity typical of a substituted benzyl halide. It reacts slowly with water and is decomposed by common metals except for nickel and lead.

Thermal Stability

Information on the thermal stability of specific 3-bromobenzyl derivatives can be obtained through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For example, the thermal analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one shows that the compound starts to degrade at 230°C.[9] While this is not a direct measure of the stability of the 3-bromobenzyl group itself, it provides an indication of the thermal tolerance of molecules containing a bromophenyl moiety. Generally, bromobenzyl cyanides are reported to decompose upon heating above 120°C.[10]

Table 3: Thermal Stability Data for Representative Bromo-Aromatic Compounds

| Compound | Analysis Method | Decomposition Onset (°C) |

| 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one | TGA | 230[9] |

| Bromobenzyl cyanides | General Observation | >120[10] |

Applications in Multi-Step Synthesis

The 3-bromobenzyl group is a valuable synthon in the construction of complex molecules, including pharmaceutical intermediates. The following diagram illustrates a hypothetical multi-step synthesis of a pharmaceutical intermediate, showcasing the sequential reactivity of the 3-bromobenzyl group.

Use as a Protecting Group

The benzyl group is a widely used protecting group for alcohols and carboxylic acids due to its stability under a range of conditions and its facile removal by hydrogenolysis.[11][12] The 3-bromobenzyl group can also serve this purpose, with the added advantage that the aryl bromide can be used for further transformations.

Experimental Protocol: Protection of an Alcohol with 3-Bromobenzyl Bromide

This is a general procedure for benzylation.

-

Materials: Alcohol, Sodium hydride (NaH), 3-Bromobenzyl bromide, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add 3-bromobenzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Cleavage of the Benzyl Protecting Group:

The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol or ethyl acetate).

Conclusion

The 3-bromobenzyl group offers a powerful and versatile platform for the synthesis of complex organic molecules. Its predictable and differential reactivity at the benzylic and aromatic positions allows for a strategic and controlled approach to molecular construction. A thorough understanding of its reactivity, stability, and the associated experimental protocols, as detailed in this guide, is essential for leveraging its full potential in the design and development of novel pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sctunisie.org [sctunisie.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzyl Ethers [organic-chemistry.org]

A Comprehensive Technical Guide to 3-Bromobenzylamine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzylamine is a versatile bifunctional molecule widely employed as a key intermediate in synthetic organic chemistry. Its structure, featuring a reactive benzylamine moiety and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. This makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. The strategic placement of the bromine atom on the meta position of the benzene ring offers unique opportunities for regioselective functionalization, making it a sought-after precursor in the design and synthesis of novel compounds with potential biological activity.[1][2][3] This in-depth technical guide provides a comprehensive review of 3-Bromobenzylamine in the synthetic chemistry literature, covering its synthesis, key reactions, and applications in drug discovery, with a focus on providing actionable experimental protocols and data for laboratory use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 3-Bromobenzylamine is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties

| Property | Value | Reference |

| CAS Number | 10269-01-9 | [4] |

| Molecular Formula | C₇H₈BrN | [4] |

| Molecular Weight | 186.05 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 245-246 °C | - |

| Density | 1.481 g/mL at 25 °C | - |

| Refractive Index | 1.584-1.586 | - |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Bromobenzylamine hydrochloride, which is a common salt form of the amine.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | m | 4H | Ar-H |

| ~3.9 | s | 2H | -CH₂- |

| ~1.6 | br s | 2H | -NH₂ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Ar-C (C-NH₂) |

| ~131 | Ar-C |

| ~130 | Ar-C |

| ~129 | Ar-C |

| ~126 | Ar-C |

| ~122 | Ar-C-Br |

| ~45 | -CH₂- |

IR Spectroscopy Data [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | m | N-H stretch |

| 3100-3000 | s | C-H stretch (aromatic) |

| 3000-2850 | m | C-H stretch (aliphatic) |

| 1600-1585 | m | C-C stretch (in-ring, aromatic) |

| 1500-1400 | m | C-C stretch (in-ring, aromatic) |

| 850-550 | m | C-Br stretch |

Mass Spectrometry Data [4]

| m/z | Interpretation |

| 185/187 | [M]⁺ isotopic pattern for Br |

| 106 | [M - Br]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis of 3-Bromobenzylamine

Several synthetic routes are available for the preparation of 3-Bromobenzylamine, starting from readily available precursors. The choice of method often depends on the desired scale, available reagents, and functional group tolerance.

Caption: Key synthetic routes to 3-Bromobenzylamine.

Method 1: Reduction of 3-Bromobenzonitrile

The reduction of the nitrile functionality in 3-bromobenzonitrile is a direct and efficient method for the synthesis of 3-Bromobenzylamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.

Experimental Protocol (General):

-

To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-bromobenzonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

-

The resulting granular precipitate is filtered off and washed with diethyl ether or THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude 3-Bromobenzylamine.

-

The product can be purified by vacuum distillation.

Expected Yield: 80-90%

Method 2: Hofmann Rearrangement of 3-Bromobenzamide

The Hofmann rearrangement provides a route to 3-Bromobenzylamine from 3-bromobenzamide, with the loss of one carbon atom (as CO₂).[1][7] This reaction is particularly useful when the corresponding amide is more accessible than the nitrile.[1][7]

Experimental Protocol (General): [2][8][9]

-

A solution of sodium hydroxide (4.0 equivalents) in water is cooled to 0 °C.

-

Bromine (1.1 equivalents) is added dropwise to the cold sodium hydroxide solution with vigorous stirring to form an in-situ solution of sodium hypobromite.

-

3-Bromobenzamide (1.0 equivalent) is added in one portion to the freshly prepared sodium hypobromite solution.

-

The reaction mixture is slowly heated to 70-80 °C and maintained at this temperature for 1-2 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to give 3-Bromobenzylamine.

-

Purification can be achieved by vacuum distillation.

Expected Yield: 70-85%

Key Reactions of 3-Bromobenzylamine

The dual functionality of 3-Bromobenzylamine allows for a wide array of subsequent transformations, making it a valuable intermediate. The amine group can undergo typical amine reactions, while the aryl bromide is a versatile handle for cross-coupling reactions.

Caption: Important C-N and C-C bond-forming reactions of 3-Bromobenzylamine.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 3-Bromobenzylamine is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination allows for the formation of a new C-N bond, coupling the aryl bromide of 3-Bromobenzylamine with a primary or secondary amine.[10][11] This reaction is of great importance in the synthesis of complex amines found in many pharmaceutical agents.[10][11]

Experimental Protocol (General): [12]

-

To an oven-dried Schlenk tube or reaction vial are added 3-Bromobenzylamine (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-3-aminomethylaniline derivative.

Expected Yield: 60-95%

The Suzuki coupling reaction enables the formation of a new C-C bond by coupling 3-Bromobenzylamine with a boronic acid or a boronate ester.[13][14] This reaction is widely used to construct biaryl scaffolds, which are prevalent in many biologically active molecules.[13][14]

Experimental Protocol (General): [13]

-

In a reaction flask, 3-Bromobenzylamine (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents) are combined.

-

A mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water (typically in a 3:1 to 5:1 ratio) is added.

-

The mixture is thoroughly degassed by bubbling with an inert gas for 15-30 minutes.

-

The reaction mixture is heated to 80-100 °C and stirred for 6-18 hours under an inert atmosphere.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to yield the desired biaryl derivative.

Expected Yield: 75-95%

Application in Drug Discovery: A Case Study of Safinamide Synthesis

While a direct synthesis of a marketed drug starting from 3-Bromobenzylamine is not readily found in the literature, the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease, serves as an excellent case study to illustrate the utility of a structurally related building block.[7][15] The key step in the synthesis of Safinamide is a reductive amination, a reaction that could be used to prepare 3-Bromobenzylamine from 3-bromobenzaldehyde.[14][15][16] The synthesis of Safinamide involves the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide.[14][15][16]

Synthetic Scheme of Safinamide (Illustrative) [15][16][17]

Caption: Reductive amination as a key step in the synthesis of Safinamide.

This example demonstrates the importance of substituted benzylamine moieties in the structure of CNS-active drugs and highlights a key synthetic strategy for their incorporation. 3-Bromobenzylamine can be envisioned as a valuable starting material for the synthesis of novel drug candidates through similar synthetic sequences.

Signaling Pathways of Related Drug Targets

Many drugs derived from benzylamine-like scaffolds target neurotransmitter systems in the central nervous system. Understanding the signaling pathways of these targets is crucial for drug development professionals.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are central to many neurological processes, including motor control, motivation, and cognition.[8] They are the primary targets for drugs treating Parkinson's disease, like Rotigotine. Dopamine receptors are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families, which have opposing effects on the intracellular second messenger, cyclic AMP (cAMP).

Caption: Opposing effects of D1-like and D2-like dopamine receptor activation on cAMP signaling.

Serotonin Transporter (SERT) Signaling

The serotonin transporter (SERT) is a key protein in the regulation of serotonergic neurotransmission and is the primary target of many antidepressant drugs, including selective serotonin reuptake inhibitors (SSRIs). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling.

Caption: Mechanism of action of SSRIs at the serotonin transporter.

Conclusion

3-Bromobenzylamine is a highly valuable and versatile building block in modern synthetic chemistry. Its accessible synthesis and the differential reactivity of its amine and aryl bromide functionalities provide a powerful platform for the construction of a wide range of complex molecules. The applications of this intermediate are particularly relevant to the field of drug discovery, where it can serve as a key precursor for the synthesis of novel CNS-active agents. This technical guide has provided a comprehensive overview of the synthesis, reactions, and potential applications of 3-Bromobenzylamine, equipping researchers and drug development professionals with the necessary information to effectively utilize this important synthetic intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. gjesrm.com [gjesrm.com]

- 4. FROVATRIPTAN synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Safinamide synthesis - chemicalbook [chemicalbook.com]

- 8. Synthetic method of pramipexole impurity B - Eureka | Patsnap [eureka.patsnap.com]

- 9. Synthesis of the Related Substance of Safinamide Mesylate [cjph.com.cn]

- 10. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. scllifesciences.com [scllifesciences.com]

- 13. WO2012147020A1 - An improved process for the preparation of frovatriptan - Google Patents [patents.google.com]

- 14. patents.justia.com [patents.justia.com]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. US11225457B2 - Process for preparing safinamide - Google Patents [patents.google.com]

- 17. WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents [patents.google.com]

The Evolving Landscape of 3-Bromobenzylamine Derivatives: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Derivatives of 3-bromobenzylamine are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current state of research into these compounds, with a focus on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

3-Bromobenzylamine is an organic compound that serves as a valuable starting material in the synthesis of a wide array of derivatives with significant pharmacological potential. The presence of the bromine atom at the meta-position of the benzyl ring influences the electronic properties and reactivity of the molecule, making it a key feature in the design of novel therapeutic agents. Its derivatives, particularly Schiff bases and N-substituted analogs, have been the subject of numerous studies exploring their biological activities. These investigations have revealed promising results in the fields of oncology, infectious diseases, and enzyme inhibition, underscoring the importance of this chemical moiety in drug discovery and development.

Antimicrobial Activities

Derivatives of 3-bromobenzylamine have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. The structural modifications of the parent compound have led to the development of potent antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various 3-bromobenzylamine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for a selection of these compounds against various microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| 1 | 3-Bromo-N'-(substituted benzylidene)benzohydrazide | S. aureus | 2.5-10 | [1] |

| 2 | 3-Bromo-N'-(substituted benzylidene)benzohydrazide | E. coli | 5-20 | [1] |

| 3 | 3-Bromo-N'-(substituted benzylidene)benzohydrazide | C. albicans | 10-25 | [1] |

| 4 | Schiff base of 3,3′-diaminodipropylamine | S. aureus | 24-49 | [2] |

| 5 | Schiff base of 3,3′-diaminodipropylamine | Candida | 24 | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.

Objective: To determine the lowest concentration of a 3-bromobenzylamine derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compound (3-bromobenzylamine derivative)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

-

Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound are prepared in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anticancer Activities

A growing body of evidence suggests that 3-bromobenzylamine derivatives possess significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives demonstrating high potency.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the anticancer activity of a compound. The following table presents the IC50 values of selected 3-bromobenzylamine derivatives against different cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 6 | 3/4-Bromo-N'-(substituted benzylidene)benzohydrazide | HCT116 (Colon) | 1.20 | [3] |

| 7 | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | <10 | [4][5] |

| 8 | Bromo and methoxy substituted Schiff base complex | Hep-G2 (Liver) | 2.6 | [6] |

| 9 | Bromo and methoxy substituted Schiff base complex | MCF-7 (Breast) | 3.0 | [6] |

| 10 | Carbon dot based Schiff base | Glioma GL261 | 17.9 (µg/mL) | [7] |

| 11 | Carbon dot based Schiff base | U251 (Glioma) | 14.9 (µg/mL) | [7] |

Potential Signaling Pathways in Cancer

While the precise mechanisms of action for many 3-bromobenzylamine derivatives are still under investigation, several studies point towards their interference with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Certain 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives have shown potent inhibition of EGFR's tyrosine kinase activity[8]. Inhibition of EGFR can block downstream signaling through pathways like PI3K/Akt/mTOR and RAS/RAF/MEK/ERK, which are critical for cell growth and survival.

Furthermore, the induction of apoptosis is a common mechanism of action for many anticancer agents. Some bromo-substituted compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a 3-bromobenzylamine derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (3-bromobenzylamine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition

Derivatives of 3-bromobenzylamine have also been investigated as inhibitors of various enzymes, which are attractive targets for the treatment of numerous diseases.

Quantitative Enzyme Inhibition Data

The inhibitory potency of these derivatives is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Compound ID | Derivative Type | Target Enzyme | IC50/Ki (nM) | Reference |

| 12 | 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine | EGFR Tyrosine Kinase | 0.08 | [8] |

Experimental Protocol: Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme being studied.

Objective: To quantify the inhibitory effect of a 3-bromobenzylamine derivative on the activity of a target enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Test inhibitor compound

-

Assay buffer

-

Detection system (e.g., spectrophotometer, fluorometer, luminometer)

Procedure:

-

Assay Setup: In a suitable reaction vessel (e.g., cuvette, microplate well), the assay buffer, enzyme, and varying concentrations of the inhibitor are combined.

-

Pre-incubation: The mixture is often pre-incubated for a specific time to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction (either the consumption of the substrate or the formation of the product) is monitored over time using an appropriate detection method.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.

References

- 1. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Geometry and Conformation of 3-Bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational preferences of 3-bromobenzylamine. In the absence of direct experimental crystallographic or specific computational data for 3-bromobenzylamine in the surveyed literature, this guide leverages high-quality data from closely related halogen-substituted benzylamines, namely 4-chlorobenzylamine and 3-fluorobenzylamine, to infer its structural parameters. Furthermore, established principles of conformational analysis of benzylamine derivatives are applied to predict the stable conformers of 3-bromobenzylamine. Detailed methodologies for the key experimental and computational techniques employed in such analyses are also presented.

Introduction

3-Bromobenzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for the development of novel therapeutic agents and functional materials. A thorough understanding of its three-dimensional structure, including bond lengths, bond angles, and conformational dynamics, is paramount for rational drug design, structure-activity relationship (SAR) studies, and the prediction of its physicochemical properties. This guide aims to provide a detailed overview of the molecular geometry and conformational landscape of 3-bromobenzylamine, drawing upon experimental data from analogous structures and theoretical considerations.

Predicted Molecular Geometry

Due to the unavailability of a published crystal structure for 3-bromobenzylamine, the geometric parameters of 4-chlorobenzylamine and 3-fluorobenzylamine, as determined by X-ray crystallography, are presented as reliable approximations. The electronic and steric effects of a bromine atom at the meta position are expected to induce only minor deviations from the bond lengths and angles observed in these closely related structures.

Tabulated Crystallographic Data of Analogous Halogenated Benzylamines

The following table summarizes key bond lengths and angles for 4-chlorobenzylamine and 3-fluorobenzylamine, obtained from the Crystallography Open Database (COD).[1][2] These values provide a strong foundation for modeling the geometry of 3-bromobenzylamine.

| Parameter | 4-Chlorobenzylamine (COD ID: 1513062)[1] | 3-Fluorobenzylamine (COD ID: 7048707, 7048709)[2] | Predicted Range for 3-Bromobenzylamine |

| Bond Lengths (Å) | |||

| C-X (X=Cl, F, Br) | C-Cl: 1.74 | C-F: 1.37 | C-Br: ~1.90 |

| C-C (aromatic, avg.) | 1.38 | 1.38 | 1.38 - 1.40 |

| C-Cα | 1.51 | 1.51 | 1.50 - 1.52 |

| Cα-N | 1.47 | 1.47 | 1.46 - 1.48 |

| Bond Angles (°) | |||

| C-C-X (ipso) | 120.1 | 118.4 | ~119 - 121 |

| C-C-C (aromatic, avg.) | 120.0 | 120.0 | ~119 - 121 |

| C-C-Cα | 120.5 | 120.8 | ~120 - 121 |

| C-Cα-N | 112.3 | 112.5 | ~112 - 113 |

Conformational Analysis

The conformational preferences of 3-bromobenzylamine are dictated by the rotation around the C(ipso)-Cα and Cα-N single bonds. Studies on benzylamine and its derivatives have shown that the aminomethyl group is not freely rotating and adopts specific, low-energy conformations.[3]

Rotational Isomers

Research on benzylamine has identified that the most stable arrangement involves the Cα-N bond being approximately perpendicular to the plane of the phenyl ring.[3] This orientation minimizes steric hindrance between the amino group and the ortho-hydrogens of the benzene ring. Rotation around the Cα-N bond then leads to two primary, energetically favorable conformers: an anti and a gauche form.[3]

-

Anti Conformer: The C-N-H plane is oriented in an anti-periplanar fashion with respect to the C(ipso)-Cα bond.

-

Gauche Conformer: The C-N-H plane is oriented at a gauche angle (approximately 60°) with respect to the C(ipso)-Cα bond.

For 3-bromobenzylamine, these two conformers are expected to be the most populated in the gas phase and in non-polar solvents. The energy difference between the anti and gauche conformers is typically small.[3]

Logical Relationship of Conformational Isomers

The following diagram illustrates the rotational isomerism around the Cα-N bond in 3-bromobenzylamine, leading to the two primary stable conformers.

Experimental and Computational Protocols

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Experimental Workflow:

Methodology Details:

-

Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using computational methods such as direct methods or Patterson synthesis.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares minimization process to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

Methodology Details:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

1D and 2D NMR Spectra Acquisition: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and NOESY, are performed.

-

Analysis of Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are particularly informative for determining dihedral angles through the Karplus equation.

-

NOE Analysis: Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments provide information about through-space proximities between protons, which helps to define the relative orientation of different parts of the molecule.

-

Variable Temperature Studies: Performing NMR experiments at different temperatures can provide information about the thermodynamics of conformational exchange.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the geometry and relative energies of different conformers.

Computational Workflow:

Methodology Details:

-

Initial Structure: An initial 3D structure of the molecule is generated.

-

Geometry Optimization: The geometry is optimized to find a local minimum on the potential energy surface. A common level of theory for such calculations is the B3LYP functional with a 6-31G* basis set.[4]

-

Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Conformational Search: To explore the conformational space, a systematic or stochastic search can be performed, followed by optimization of the resulting unique conformers.

Conclusion

This technical guide has provided a detailed analysis of the molecular geometry and conformational preferences of 3-bromobenzylamine. By leveraging crystallographic data from the closely related 4-chlorobenzylamine and 3-fluorobenzylamine, we have presented a reliable model for the key bond lengths and angles of 3-bromobenzylamine. The conformational landscape is predicted to be dominated by anti and gauche isomers, arising from the rotation around the Cα-N bond, with the aminomethyl group oriented perpendicularly to the phenyl ring. The outlined experimental and computational protocols provide a robust framework for further detailed investigations into the structure and dynamics of this and related molecules, which is of critical importance for applications in drug discovery and materials science.

References

- 1. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. Dataset Construction to Explore Chemical Space with 3D Geometry and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermodynamic Properties of 3-Bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Thermodynamic Data

The following table summarizes the key physical properties of 3-Bromobenzylamine. Due to a lack of experimentally determined thermodynamic data in surveyed literature, values for enthalpy of formation, entropy, and heat capacity are not included. The subsequent sections detail the experimental protocols that can be employed to determine these and other properties.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | --INVALID-LINK-- |

| Molecular Weight | 186.05 g/mol | --INVALID-LINK-- |

| Boiling Point | 244.5 °C at 760 mmHg | Guidechem |

| 245 °C (literature) | ChemBK | |

| Density | 1.481 g/cm³ | Guidechem |

| 1.48 g/mL | ChemicalBook | |

| Vapor Pressure | 0.0303 mmHg at 25 °C | Guidechem |

| 2 mmHg at 0 °C | Sigma-Aldrich | |

| Flash Point | 104.3 °C | ChemBK |

| Refractive Index | 1.584 - 1.586 | Guidechem |

| pKa (Predicted) | 8.77 ± 0.10 | ChemicalBook |

| Water Solubility | Slightly soluble | ChemBK |

Experimental Protocols

Accurate determination of thermodynamic and physical properties is paramount for the successful application of chemical compounds in research and development. Below are detailed methodologies for key experimental procedures.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of 3-Bromobenzylamine is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[1]

-

The test tube assembly is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The entire assembly is then placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.[1]

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.

-

The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[1]

Vapor Pressure Measurement

Several methods can be used to determine the vapor pressure of a liquid. The choice of method often depends on the pressure range of interest.

Static Method: This method involves placing the substance in a container, evacuating any other gases, and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.[2]

Knudsen Effusion Method: This technique is suitable for measuring low vapor pressures. It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure can then be calculated from this rate.

Gas Saturation (or Transpiration) Method: In this method, an inert gas is passed through or over the liquid at a known flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of vapor transported by the gas is then determined, from which the vapor pressure can be calculated.

Calorimetry for Enthalpy Determination

Solution calorimetry can be used as an indirect method to determine the enthalpies of vaporization and sublimation, particularly for low-volatility compounds like halogen-substituted aromatic hydrocarbons.[3][4]

General Procedure:

-

The enthalpy of solution of 3-Bromobenzylamine in a suitable solvent (e.g., benzene) is measured using a solution calorimeter.[3]

-

The enthalpy of solvation is then calculated. This can be estimated using various models, including those based on molar refraction and group additivity schemes.[5]

-

The enthalpy of vaporization or sublimation at a reference temperature (e.g., 298.15 K) can be derived from the relationship between the enthalpy of solution and the enthalpy of solvation.[3]

Chemical Pathways